ATP, alpha, beta methylene
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Overview
Description
It is a metabolically stable and selective agonist for P2X purinergic receptors, which are involved in various physiological processes . This compound is widely used in scientific research due to its stability and potency compared to natural ATP.
Preparation Methods
The synthesis of ATP, alpha, beta methylene involves several steps. One common method includes the reaction of adenosine with methylene diphosphonate under specific conditions to form the desired compound . The reaction typically requires a catalyst and is carried out in an aqueous medium. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
ATP, alpha, beta methylene undergoes various chemical reactions, including:
Hydrolysis: Similar to natural ATP, it can be hydrolyzed to adenosine diphosphate (ADP) and inorganic phosphate.
Binding Reactions: It binds to P2X purinergic receptors, eliciting physiological responses.
Common reagents used in these reactions include water for hydrolysis and various enzymes for phosphorylation. The major products formed from these reactions are ADP and inorganic phosphate.
Scientific Research Applications
ATP, alpha, beta methylene is extensively used in scientific research, particularly in the fields of:
Chemistry: As a stable analog of ATP, it is used to study the mechanisms of ATP-dependent reactions.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of ATP, alpha, beta methylene involves its binding to P2X purinergic receptors. This binding leads to the activation of these receptors, resulting in the influx of calcium ions into the cell . This process triggers various downstream signaling pathways, including the release of neurotransmitters and modulation of cellular responses .
Comparison with Similar Compounds
ATP, alpha, beta methylene is unique due to its stability and selectivity for P2X purinergic receptors. Similar compounds include:
Adenosine 5’-triphosphate (ATP): The natural form of the compound, which is less stable and more prone to hydrolysis.
Beta, gamma methyleneadenosine 5’-triphosphate: Another synthetic analog with different binding properties and stability.
Adenosine 5’-(beta, gamma-imido)triphosphate: A non-hydrolyzable analog used in similar research applications.
These compounds are used in various research contexts to study the role of ATP and its analogs in cellular processes.
Properties
IUPAC Name |
[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(phosphonooxy)phosphoryl]methyl]phosphinic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N5O12P3/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(27-11)1-26-29(19,20)4-30(21,22)28-31(23,24)25/h2-3,5,7-8,11,17-18H,1,4H2,(H,19,20)(H,21,22)(H2,12,13,14)(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWZRIXWFRFUQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OP(=O)(O)O)O)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N5O12P3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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